Amitraz

Catalog No.
S518674
CAS No.
33089-61-1
M.F
C19H23N3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amitraz

Resistance to pyrethroids and organophosphates undermines many tick and mite control programs. Amitraz (CAS 33089-61-1) overcomes this by targeting octopamine receptors, a mechanism absent in older acaricides, ensuring potent activity against resistant Varroa destructor and Rhipicephalus microplus populations.

  • Distinct octopamine receptor agonist action; no cross-resistance with pyrethroids or organophosphates.
  • High-purity starting material (≥98%) ensures consistent DPMF metabolite formation and reproducible efficacy in controlled-release formulations.
  • Essential for rotation strategies to prolong the utility of all ectoparasiticide classes.

CAS Number

33089-61-1

Product Name

Amitraz

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3

InChI Key

QXAITBQSYVNQDR-UHFFFAOYSA-N

solubility

3.41e-06 M
Soluble in most organic solvents.
>300 g/L acetone; soluble in acetone, xylene
In water, 1 mg/L at 25 °C
Solubility in water: none

Synonyms

amitraz, Mitaban, N-methyl-bis(2,4-xylyiminomethyl) amine, Taktic, U 36059

Canonical SMILES

CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C

The exact mass of the compound Amitraz is 293.1892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.41e-06 msoluble in most organic solvents.>300 g/l acetone; soluble in acetone, xylenein water, 1 mg/l at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758952. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

Amitraz (CAS: 33089-61-1) is a non-systemic formamidine acaricide and insecticide primarily used in veterinary and agricultural settings to control ectoparasites such as mites and ticks. Its distinct mechanism of action involves agonist activity on octopamine receptors in the arthropod central nervous system, which disrupts neurotransmission, leading to paralysis and death. This mode of action is fundamentally different from that of pyrethroid and organophosphate insecticides, making it a critical tool for managing resistance in target pest populations. Amitraz is formulated as wettable powders, emulsifiable concentrates, and impregnated polymer strips for controlled-release applications.

Research Fit

Metabolite-driven activity requires hydrolysis control and metabolite profiling
pH-dependent stability mandates formulation pH control and storage conditions
Octopamine receptor subtype selectivity supports species-specific target studies

Direct substitution of Amitraz with other acaricides like pyrethroids (e.g., fluvalinate) or organophosphates (e.g., coumaphos) is often unviable due to widespread pest resistance to these older chemical classes. The unique octopamine receptor target of Amitraz means it typically lacks cross-resistance with compounds that target sodium channels (pyrethroids) or acetylcholinesterase (organophosphates), making it essential for rotational strategies and for treating populations where other products have failed. Furthermore, the performance of Amitraz is critically linked to its purity and formulation stability. The parent compound hydrolyzes into metabolites, with N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF) being a primary active toxicant. Procuring low-purity material or using improperly formulated products can lead to unpredictable efficacy and the introduction of less active or unwanted degradation products into the application environment.

Substitution Risk

Chlordimeform
Octopamine receptor activation potency and species selectivity may differ; formamidine-class interchange not supported.
Fipronil
Target site (GABA receptor) and efficacy kinetics diverge; comparative endpoint context may not transfer directly.
Generic formamidine analogs
Hydrolysis profile and metabolite ratio may shift significantly; pro-drug activation pathway requires verification.

Efficacy Against Resistant Ticks

In a direct comparison against the organophosphate diazinon for controlling Amblyomma variegatum ticks, Amitraz demonstrated significantly higher efficacy. The mean control percentage for Amitraz was 92.8%, whereas diazinon achieved only 69.7%. This quantitative difference highlights the utility of Amitraz in regions where resistance to older acaricides like diazinon is prevalent.

Evidence DimensionMean Acaricidal Control Percentage
Target Compound Data92.8% ± 5.6%
Comparator Or BaselineDiazinon: 69.7% ± 3.1%
Quantified Difference23.1 percentage points higher efficacy
ConditionsAdult Immersion Technique (AIT) against Amblyomma variegatum ticks in a laboratory-based trial.

For veterinarians and livestock managers facing control failures with organophosphates, procuring Amitraz provides a statistically robust alternative for effective tick management.

DPMF Potency
Reported
EC₅₀ DPMF 9.6 nM vs Amitraz 108 nM
Metabolite-driven pro-drug activation
11-fold greater receptor activation at VdOctβ2R

Distinct Mode of Action

Amitraz functions as an agonist on octopamine receptors, a target site distinct from those of major acaricide classes. Pyrethroids (e.g., fluvalinate) act on voltage-gated sodium channels, while organophosphates (e.g., coumaphos) inhibit acetylcholinesterase. This mechanistic separation is the primary reason Amitraz remains effective against pest populations that have developed resistance to pyrethroids and organophosphates.

Evidence DimensionPrimary Molecular Target in Arthropods
Target Compound DataOctopamine Receptors
Comparator Or BaselinePyrethroids: Voltage-gated sodium channels; Organophosphates: Acetylcholinesterase
Quantified DifferenceQualitatively distinct molecular target
ConditionsStandard toxicological classification of acaricide modes of action.

Procuring Amitraz is a strategic decision for implementing integrated pest management (IPM) programs, as its use in rotation helps delay the development of resistance to all available chemical classes.

Chlordimeform LC₅₀
Head-to-head
Amitraz 238.33 μg/mL vs Chlordimeform 144.01 μg/mL
Formamidine class not interchangeable
65% higher LC₅₀ for amitraz in R. padi bioassay

DPMF Metabolite Equipotency

Amitraz is known to degrade, particularly in aqueous environments, into several products including N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF). Crucially, recent studies have demonstrated that the DPMF metabolite is as toxic to Varroa destructor as the parent Amitraz compound. Another key hydrolysis product, 2,4-dimethylformamide (DMF), is over 21,000-fold less toxic than Amitraz. This indicates that the conversion to DPMF is a critical bioactivation step, and the presence of other degradation products represents a loss of active ingredient potential.

Evidence DimensionRelative Toxicity (LC50) to Varroa destructor
Target Compound DataAmitraz LC50 is not significantly different from DPMF LC50
Comparator Or BaselineDMF is >21,000-fold less toxic than Amitraz
Quantified DifferenceNo significant difference in toxicity between Amitraz and its primary active metabolite DPMF.
ConditionsGlass vial bioassay on Varroa destructor mites.

This evidence underscores the need to procure high-purity Amitraz, as the material's value is tied to its potential to form the active DPMF metabolite, not just the concentration of the parent compound. Inconsistent purity leads to unreliable dosing and performance.

Metabolite Contribution
Reported
DPMF 92% of toxicity; parent 7%
Purity alone insufficient; hydrolysis kinetics needed
13.1-fold higher DPMF contribution in honeybee assay
Hydrolytic Stability
Class-level
Fast at low pH; slow pH 7–9; increase >pH 10
pH-controlled formulation and storage required
Pseudo-first-order; type ABCD pH-rate profile
Synergy Ratio
Head-to-head
Amitraz synergy ratio 1.65× greater than chlordimeform
May support combination screening studies
With neonicotinoids/sulfoximines vs R. padi
Fipronil Comparison
Data to verify
Faster onset, stronger effect, longer duration reported
Comparative efficacy endpoint context
Quantitative metrics not available

Apiculture Varroa Mite Control

Given the widespread resistance of Varroa destructor to fluvalinate and coumaphos, Amitraz is a primary tool for effective mite control in honeybee colonies. Its distinct mode of action allows for the management of mite populations that no longer respond to these older treatments, making it a critical component for maintaining colony health.

Livestock Tick Control

In cattle, sheep, and goats, Amitraz is a logical choice for inclusion in rotational ectoparasiticide programs. Its demonstrated high efficacy against ticks resistant to other chemical classes, such as organophosphates, allows it to break the cycle of resistance and extend the useful life of all available treatments.

Controlled-Release Formulation Development

For developing controlled-release formulations like impregnated collars or hive strips, starting with high-purity Amitraz is essential. Understanding that the DPMF metabolite is a key active component allows formulators to design delivery systems that manage the hydrolysis rate for optimal, sustained efficacy. The use of a well-characterized starting material is fundamental to achieving predictable release kinetics and product performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Varroa mite receptor selectivity studies
Octopamine receptor subtype profile
Mite vs bee receptor sensitivity
Combination acaricide synergy screening
Synergistic ratio with co-formulants
LC₅₀ reduction in target species
Tick control efficacy endpoint studies
Comparative onset and duration
R. sanguineus infestation model
Octopamine receptor pharmacology probe
Metabolite activation profile
Receptor subtype EC₅₀ characterization

Physical Description

Amitraz appears as white monoclinic crystals. Melting point 187-189°F (86-87°C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs.
COLOURLESS CRYSTALS.

Color/Form

White/pale yellow crystalline solid
Colorless needles
White monoclinic needles

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Exact Mass

293.189197746 Da

Monoisotopic Mass

293.189197746 Da

Heavy Atom Count

22

Density

1.128 g/cu cm at 20 °C
Relative density (water = 1): 1.1

LogP

5.5 (LogP)
log Kow = 5.50
5.50

Odor

Slight amine odor

Appearance

Solid powder

Melting Point

86.0 °C
86 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33IAH5017S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MEDICATION (VETERINARY): Amitraz ... is used primarily as an acaricide to control ticks and mites. It is available as a dip for control of canine demodicosis and will also control scabies. An amitraz-impregnated collar is also marketed for the control of ticks on dogs. More recently, an amitraz-containing spot-on product for control of ectoparasites in dogs was developed. It combines the action of amitraz against ticks, mites, and demodectic and sarcoptic mange with that of metaflumizone, a sodium channel blocker, broadening the spectrum of activity by adding efficacy against fleas and lice. Amitraz is not approved for use on cats.
MEDICATION (VETERINARY): A 2.5-yr-old female llama (Lama glama) ... with skin lesions was presented to the Animal Health Center in Seoul Grand Park Zoo, Korea. Mites of the genus Demodex in the absence of other mites or fungi were identified from the lesions by skin scrapings. ... Treatment with amitraz (0.025%) eliminated the mites and resolved the clinical signs.

MeSH Pharmacological Classification

Pesticide Synergists

Mechanism of Action

Amitraz exhibits monoamine oxidase-inhibiting properties in vitro, but only at high doses does it or its main metabolite (n-2,4 dimethylphenyl-N-methyl-formamide-- BTS27-271) exhibit central; monoamine oxidase-inhibiting properties in animals in vivo. The hydrolyzed metabolic product 2,4-dimethylaniline is a relatively weak methemoglobin formed in dog and presumably man. Topical application of high doses of amitraz in the dog incr plasma glucose and suppresses insulin. Amitraz appears to be a central alpha-adrenoceptor agonist whose action results in diminished peripheral sympathetic tone with a lowering of blood pressure and heart rate. Peripherally, it exhibits both alpha1 and alpha2 adrenoceptor agonist activity resulting in some elevation of blood pressure. The xylene present in amitraz formulations is more likely to induce central nervous system depression.

Vapor Pressure

2.00e-06 mmHg
2.0X10-6 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

33089-61-1

Associated Chemicals

2,4-Dimethylphenyl formamide; 60397-77-5
N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride; 51550-40-4

Wikipedia

Amitraz

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Pesticides -> Insecticides
Veterinary substances, Acaricides, Insecticides

Methods of Manufacturing

Amitraz is produced by the reaction of 2,4-xylidine, triethyl orthoformate, and methylamine.
2,4-Xylidine + triethyl orthoformate + methylamine (imine formation/amine formation)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies amitraz (technical grade) as Class II: moderately hazardous; Main Use: acaricide.
Registered uses on cotton and pears have been cancelled
Registered uses on beef and dairy cattle, and hogs for tick, mite and lice management .. Formulations may be used to treat the walls and surfaces of swine houses ... used to treat ticks on dogs via amitraz-impregnated dog collars

Analytic Laboratory Methods

Product analysis by glc ... Residue analysis also by glc with ECD ... Residues in soil by gc with NPD.
FDA Method 242.1. Organonitrogen Residues General Method for Nonfatty Foods Including Acetone Extraction and Isolation in Organic Phase.

Storage Conditions

Store in original container in locked storage area. /Prevent Tick Collar for Dogs/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Three different insecticides: dimethoate, cypermethrin and amitraz were given, alone or combined with the heavy metals Pb, Hg and Cd, to male Wistar rats ... /by oral administration/ for 12 weeks from their 4th week of life. After the treatment period, the left hemisphere of the rats was exposed in urethane anesthesia, and spontaneous and evoked cortical activity was recorded from the primary sensory areas. The effects of dimethoate on the spontaneous activity, and of dimethoate and amitraz on the evoked responses, were increased by the metal combination treatment, whereby the metals alone had no effect on the spontaneous and mild effect on the evoked activity. Finally, the animals were dissected, organ weights measured, and relative organ weights calculated. The weight gain of all treated groups was significantly retarded compared to the control. Several organ weights were also significantly reduced, mainly in groups receiving insecticide plus metal treatment. The toxic interactions observed in this work indicate that combined human exposure to environmental pesticide residues and heavy metals may have unexpectedly severe effects.
Amitraz and thiram are pesticides that have been shown to disrupt luteinizing hormone (LH) secretion in rats, albeit by different mechanisms. Amitraz acts via alpha-noradrenergic antagonism; whereas thiram inhibits norepinephrine synthesis. Here, we sought to evaluate the cumulative effects of amitraz and thiram on pregnancy maintenance when administered during the LH-dependent period of pregnancy (days 7-10). To assess dose additivity, in Experiment 1, F344 rats were administered amitraz at 40 mg/kg (A40), thiram at 25 mg/kg (T25), or the two combined (AThigh) at 20 and 12.5 mg/kg, respectively, by gavage on gestation days (GD) 6-10. Controls received vehicle (1% methylcellulose). In Experiment 2, all doses were halved to yield treatments of A20, T12.5, and AT-low (A10 + T6.25). Tail-blood samples were taken from selected dams for assay of serum LH. Litters were examined on postnatal days (PD) 1 and 6. Full-litter resorption (FLR) was observed in 23 (79%), 8 (33%), and 18 (64%) of the dams in the A40, T25, and AT-high groups, respectively, and in 7 (41%), 3 (25%), and 1 (7%) of the dams in the A20, T12.5, and AT-low groups, respectively. One (5%) control dam had full-litter loss, but, unlike the other cases, the loss appeared to occur near term. Reduced serum LH levels were observed on GD 10 in A40, T25, and AT-high dams with FLR, and in A40 dams with live litters. For dams with surviving litters, delayed parturition was noted in the A40, T25, and AT-high groups. Surviving A40 litters had increased resorption rates and increased incidences of eye defects (microphthalmia, anophthalmia). Pup weights were reduced on PD 1 at A40 and T25. Thus, both chemicals, alone and in combination at the high doses, caused FLR and delayed parturition; these findings are consistent with dose additivity. Whereas the low doses of each chemical alone also caused FLR, dose additivity was not clearly demonstrated by the AT-low combination.

Stability Shelf Life

Amitraz is unstable under acidic conditions.
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